methoxydimethylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

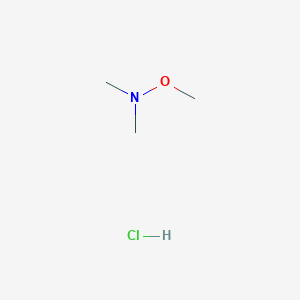

Methoxydimethylamine hydrochloride is an organic compound with the molecular formula C3H10ClNO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

Methoxydimethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfate with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Hydroxylamine reacts with dimethyl sulfate to form N,N-dimethylhydroxylamine.

- The resulting N,N-dimethylhydroxylamine is then treated with hydrochloric acid to yield this compound.

Another method involves the reaction of methanol with hydroxylamine hydrochloride in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound often employs a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is advantageous due to its simplicity, environmental friendliness, and suitability for large-scale production .

化学反应分析

Types of Reactions

Methoxydimethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

科学研究应用

Methoxydimethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes.

Industry: It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.

作用机制

Methoxydimethylamine hydrochloride exerts its effects by interacting with DNA repair pathways. It specifically targets apurinic/apyrimidinic sites in DNA, blocking the base excision repair mechanism. This leads to an accumulation of DNA damage, which can result in cell death. This mechanism is particularly useful in cancer therapy, where it enhances the cytotoxic effects of alkylating agents .

相似化合物的比较

Similar Compounds

Methoxyamine: Similar in structure but lacks the additional methyl groups.

N,N-Dimethylhydroxylamine: Similar but does not have the methoxy group.

Methylamine: A simpler amine with only one methyl group attached to the nitrogen atom

Uniqueness

Methoxydimethylamine hydrochloride is unique due to its combination of methoxy and dimethyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and as a research tool in studying DNA repair mechanisms.

生物活性

Methoxydimethylamine hydrochloride (MDMA·HCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, toxicological effects, and applications of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is a derivative of dimethylamine, characterized by the presence of a methoxy group. Its chemical formula is C4H11ClN, and it can be synthesized through various methods involving the alkylation of dimethylamine with methanol under acidic conditions.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been incorporated into formulations aimed at enhancing antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. A study demonstrated that membranes containing methoxydimethylamine showed inhibition rates ranging from 80% to 98% against these bacteria, indicating its potential for use in advanced wound dressings .

2. Anticancer Potential

The compound has also been explored for its anticancer properties. Studies on dimethylamine derivatives suggest that they may interfere with tumor growth through modulation of specific biochemical pathways. This compound's structure allows it to target multiple biological pathways, which could be beneficial in cancer therapy .

3. Neurological Effects

this compound has been reported to stimulate the nervous system, which raises concerns regarding its neurotoxicity at high doses. Symptoms of exposure include headache, dizziness, and respiratory distress, indicating a need for careful handling .

Toxicological Profile

This compound exhibits several toxic effects:

- Skin Irritation: In animal studies, it caused severe erythema and edema upon dermal exposure, with effects not reversible after prolonged contact .

- Ocular Corrosivity: The compound was found to be corrosive to rabbit eyes, leading to significant irritation and damage .

- Respiratory Effects: Inhalation studies indicated degenerative lesions in respiratory epithelia at high concentrations, suggesting potential risks for occupational exposure .

Case Study 1: Antibacterial Membrane Development

A recent study focused on the development of an antibacterial membrane using N-(2-Chloroethyl) dimethylamine hydrochloride as a key component. The membranes demonstrated superior antibacterial activity compared to control groups, highlighting the efficacy of methoxydimethylamine derivatives in wound care applications .

Case Study 2: Toxicity Assessment

In a comprehensive toxicity assessment involving Wistar rats and rabbits, this compound was shown to produce severe skin reactions and ocular damage. The study emphasized the importance of safety protocols when handling this compound in laboratory settings .

Summary of Biological Activities

属性

IUPAC Name |

N-methoxy-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQVTBLCNTEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。